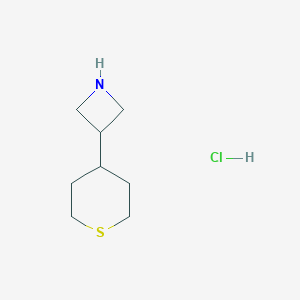

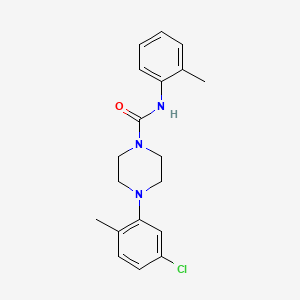

![molecular formula C18H15N5OS B3013013 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034207-42-4](/img/structure/B3013013.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . This compound also contains a thiophene ring and a pyridine ring, both of which are aromatic and contribute to the overall stability of the molecule .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . These techniques allow for the determination of the electronic and molecular structures of the compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, homoleptic Fe (II) and Os (II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands . They exhibit reversible M (II)/M (III) processes .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1H-Benzotriazol-1-yloxytri(pyrrolidinyl)phosphonium hexafluorophosphate”, a similar compound, has a melting point of 154-156 °C (dec.) (lit.), a density of 1.438 at 20℃, and is soluble in methanol .Applications De Recherche Scientifique

Synthetic Methodologies and Heterocyclic Chemistry

Compounds with benzotriazole moieties and thiophene-pyridine structures are key intermediates in the synthesis of diverse heterocyclic compounds. For instance, the work by Fadda et al. (2017) and Schmeyers and Kaupp (2002) demonstrates the synthesis of various heterocyclic derivatives, including thiophene, pyrimidine, and coumarin derivatives, showcasing their utility in generating novel chemical entities with potential biological and material applications (Fadda et al., 2017) (Schmeyers & Kaupp, 2002). These methodologies offer pathways for the synthesis of compounds with applications in various fields, including pharmaceuticals and materials science.

Biological Activities

The structural features of such compounds lend them to investigations into their biological activities. Albratty et al. (2017) and Fahim and Ismael (2019) have explored novel thiophene, pyrimidine, and triazole derivatives, examining their antitumor and antimicrobial activities, respectively. These studies highlight the potential of such compounds in the development of new therapeutic agents with specific biological targets (Albratty et al., 2017) (Fahim & Ismael, 2019).

Safety and Hazards

Orientations Futures

The future directions for the research and development of similar compounds are promising. For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” and similar compounds could have potential applications in medicinal chemistry and drug design.

Mécanisme D'action

Target of Action

It is known that similar compounds based on a 2h-benzo[d][1,2,3]triazole core are used in organic field-effect transistors (ofets) as p-type semiconductors .

Mode of Action

The compound’s mode of action is primarily through its electronic and molecular structures. The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as a semiconductor in OFET devices .

Biochemical Pathways

It is known that these types of compounds facilitate intramolecular charge transfer (ict) due to their donor–acceptor (d–a) architectures .

Pharmacokinetics

Similar compounds have been shown to exhibit novel properties due to their confined sizes and unique shapes . They also have fewer grain boundaries and defects, which gives rise to better charge-carrier transport properties .

Result of Action

The result of the compound’s action is its application as a p-type semiconductor in OFET devices . Its electronic and molecular structures contribute to its performance as a semiconductor .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, how molecules or polymer chains assemble in the solid state can govern the performance of organic semiconductors . Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-17(12-23-15-7-2-1-6-14(15)21-22-23)20-11-13-5-3-9-19-18(13)16-8-4-10-25-16/h1-10H,11-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZVHMNJFKQXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

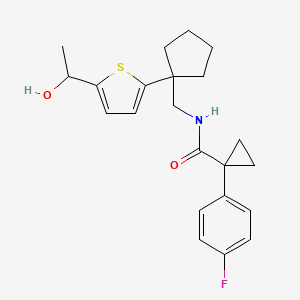

![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)

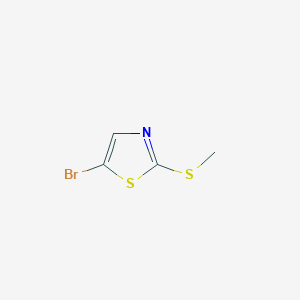

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

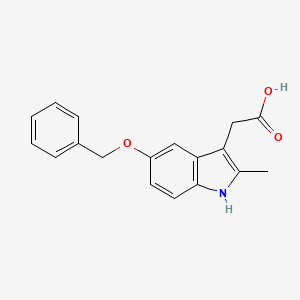

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)